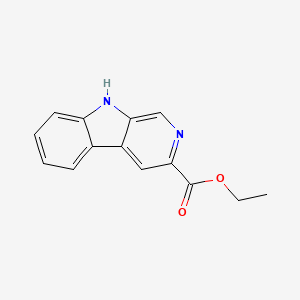

Ethyl beta-carboline-3-carboxylate

Beschreibung

Contextualization within the Beta-Carboline Alkaloid Class and Indole (B1671886) Derivatives

Ethyl beta-carboline-3-carboxylate, also known by the abbreviation β-CCE, is chemically classified as a beta-carboline alkaloid. nih.gov The core of its structure is the 9H-pyrido[3,4-b]indole system, which defines the beta-carboline family. nih.gov These alkaloids are a diverse group of natural and synthetic compounds that are widely distributed in nature, found in various plants, foods, and even within human tissues and body fluids. mdpi.com

The beta-carboline structure is a type of indole derivative, characterized by a fused pyridine (B92270) ring to the indole nucleus. ontosight.ai Indole itself is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. The addition of the pyridine ring to this indole core gives rise to the carboline framework.

Beta-carbolines are further categorized based on the saturation level of the pyridine ring into fully saturated (tetrahydro-β-carbolines), partially saturated (dihydro-β-carbolines), and unsaturated (aromatic) β-carbolines. mdpi.com this compound belongs to the aromatic class. The synthesis of these compounds often involves the Pictet-Spengler reaction, where an indole-ethylamine, such as tryptophan, reacts with a carbonyl compound. nih.gov

Foundational Significance in Pharmacology, Neuroscience, and Organic Chemistry

The scientific importance of this compound spans several fields, most notably pharmacology, neuroscience, and organic chemistry. ontosight.ai

In pharmacology , β-CCE is recognized for its interaction with benzodiazepine (B76468) receptors. medchemexpress.com It acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor, producing effects opposite to those of benzodiazepine agonists like diazepam. evitachem.com This property makes it a valuable pharmacological tool for studying the GABAergic system, which is central to understanding anxiety, sleep, and seizure disorders. ontosight.ainih.gov Research has shown that β-CCE can antagonize the effects of benzodiazepines. nih.gov

From a neuroscience perspective, the compound's ability to modulate neurotransmitter systems has been a key area of investigation. ontosight.ai By interacting with GABA-A receptors, β-CCE can influence neuronal excitability and has been observed to lower the seizure threshold in animal models. nih.gov Its discovery and subsequent study have contributed significantly to the understanding of the endogenous ligands and the functioning of the benzodiazepine receptor complex in the central nervous system. nih.gov

In organic chemistry , this compound serves as a scaffold for the synthesis of other complex molecules. mdpi.com Its synthesis, typically through the esterification of beta-carboline-3-carboxylic acid with ethanol, is a subject of study to optimize reaction conditions and yields. ontosight.ai The chemical properties inherent to its ester and indole functionalities allow for a variety of chemical transformations, making it a versatile building block in the development of new compounds with potential therapeutic applications. mdpi.comontosight.ai

Historical Trajectory and Evolution of Research on this compound

The investigation into this compound has a rich history. It was identified in human urine and rat brain, sparking interest in its potential role as an endogenous ligand for the benzodiazepine receptor. nih.govncats.io Early research in the 1980s established its function as a benzodiazepine antagonist and began to explore its effects on the central nervous system, particularly in relation to anxiety and convulsions. nih.govjcancer.org

Initial studies focused on its pharmacological profile, demonstrating that unlike benzodiazepines, β-CCE could induce anxiety and lower the seizure threshold in rats. nih.gov This discovery was pivotal, suggesting a more complex regulation of the GABA-A receptor than previously understood and fueling the search for other endogenous modulators.

Over the years, research has evolved to explore the broader therapeutic potential of beta-carboline alkaloids, including their anti-inflammatory, antiviral, and anti-tumor properties. jcancer.org While β-CCE itself is primarily a research tool due to its proconvulsant and anxiogenic effects, its study has paved the way for the development of other beta-carboline derivatives with more desirable pharmacological profiles. The compound continues to be used in contemporary research to investigate the intricate mechanisms of the GABA-A receptor and to explore the structure-activity relationships of beta-carboline compounds. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H12N2O2 | lgcstandards.com |

| Molecular Weight | 240.26 g/mol | lgcstandards.com |

| CAS Number | 74214-62-3 | sigmaaldrich.com |

| Melting Point | 228-230 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVRZNUMIKACTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225208 | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74214-62-3 | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Ethyl Beta Carboline 3 Carboxylate

Established Synthetic Pathways for Ethyl beta-carboline-3-carboxylate

The construction of the this compound scaffold primarily relies on the formation of the tricyclic pyrido[3,4-b]indole system. Key reactions in this synthesis include esterification, the Pictet-Spengler reaction, and subsequent oxidation.

Esterification Approaches to the Carboxylate Moiety

The introduction of the ethyl ester at the C-3 position is a critical step. This is often achieved through standard esterification procedures involving the corresponding carboxylic acid, β-carboline-3-carboxylic acid. While direct esterification of the final β-carboline ring system is possible, the ester group is frequently introduced at an earlier stage, for instance, by using L-tryptophan methyl or ethyl ester as the starting material in the Pictet-Spengler reaction. nih.govrsc.org This approach incorporates the ester functionality from the outset of the cyclization sequence.

Pictet-Spengler Reaction as a Key Indole (B1671886) Cyclization Strategy

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.orgname-reaction.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or its derivatives like L-tryptophan ethyl ester, with an aldehyde or a ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline (THβC). rsc.orgwikipedia.orgnih.gov

The mechanism proceeds through the initial formation of a Schiff base (or imine) from the amine and carbonyl compound. rsc.org Subsequent protonation of the imine generates a highly electrophilic iminium ion. wikipedia.org The electron-rich indole nucleus then attacks this iminium ion, leading to the formation of a spirocyclic intermediate, which rearranges to form the tetrahydro-β-carboline ring system. nih.gov The choice of catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions can significantly influence the reaction's efficiency and yield. rsc.org For the synthesis of this compound, the reaction would typically involve L-tryptophan ethyl ester and a suitable aldehyde, often formaldehyde (B43269) or its equivalent. nih.gov

Oxidative Steps in Beta-Carboline Ring Formation

The tetrahydro-β-carboline intermediate formed from the Pictet-Spengler reaction requires aromatization of the newly formed pyridine (B92270) ring to yield the final β-carboline structure. researchgate.netresearchgate.net Various oxidizing agents and methods have been developed for this crucial dehydrogenation step.

Commonly employed methods include:

Palladium on Carbon (Pd/C): This catalyst is effective for direct oxidative aromatization. nih.gov

N-Chlorosuccinimide (NCS): NCS serves as a mild and efficient reagent for the one-pot decarboxylative aromatization of tetrahydro-β-carboline acids and the aromatization of their ester derivatives. rsc.org

Iodine in DMSO: A catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO), sometimes in the presence of an acid, provides a chemoselective method for aromatizing tetrahydro-β-carboline-3-carboxylic acids and their esters. researchgate.net

Potassium Persulfate (K2S2O8): This catalyst is suitable for the aromatization of various C¹-substituted tetrahydro-β-carbolines. researchgate.net

Manganese Dioxide (MnO2): Active MnO2 is another oxidant used for the dehydrogenation of the C-ring. nih.gov

The choice of oxidant can depend on the other functional groups present in the molecule to ensure selectivity and avoid unwanted side reactions.

Strategies for Targeted Derivatization of the Pyrido[3,4-b]indole Core

The pyrido[3,4-b]indole core of this compound offers several positions for targeted chemical modifications to explore structure-activity relationships and develop new analogues with tailored properties.

Modifications at the C-3 Carboxylate Position via CDI-Mediated Processes

The C-3 carboxylate group is a versatile handle for derivatization. One common strategy involves the use of 1,1'-Carbonyldiimidazole (CDI) to activate the corresponding carboxylic acid (β-carboline-3-carboxylic acid). The resulting acyl-imidazolide is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with various amines or alcohols to generate a diverse library of amides and esters, respectively. This method allows for the introduction of a wide range of substituents at the C-3 position.

Substitutions at the C-1 and C-4 Positions, including Ortho-Directed Lithiation

The C-1 and C-4 positions of the β-carboline ring are also amenable to functionalization, enabling the synthesis of a wide array of derivatives. nih.govacs.org

Ortho-directed lithiation is a powerful technique for the regioselective functionalization of the C-4 position. acs.orgnih.gov In this method, a directing group, often attached to the indole nitrogen (N-9), directs a strong base, typically an organolithium reagent like sec-butyllithium, to deprotonate the adjacent C-4 position. nih.govuwindsor.ca The resulting C-4 lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents, such as alkyl, aryl, or heteroaryl groups. A cleavable directing group, such as an N',N'-dimethylsulfamoyl group, can be employed and subsequently removed to yield the N-9 unsubstituted 4-substituted β-carboline. nih.govacs.org

Substitutions at the C-1 position are also of significant interest. nih.govacs.org These can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions on a suitably functionalized β-carboline precursor. For instance, a halogenated β-carboline at the C-1 position can undergo Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl moieties. acs.org

Table of Research Findings on Derivatization:

| Position | Derivatization Strategy | Reagents/Conditions | Resulting Functional Groups |

| C-3 | CDI-Mediated Amidation/Esterification | 1,1'-Carbonyldiimidazole (CDI), Amines/Alcohols | Amides, Esters |

| C-4 | Ortho-Directed Lithiation | N-9 Directing Group, s-BuLi, Electrophiles | Alkyl, Aryl, Heteroaryl, Amino groups |

| C-1 | Palladium-Catalyzed Cross-Coupling | C-1 Halogenated Precursor, Boronic Acids, Pd Catalyst | Aryl, Heteroaryl groups |

Functionalization at the N-9 Position

The indole nitrogen at the N-9 position of the β-carboline ring is a prime site for chemical modification. Alkylation or arylation at this position can significantly influence the molecule's steric and electronic properties. A common strategy involves the deprotonation of the N-9 proton using a suitable base, such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of an alkyl or benzyl (B1604629) halide.

For instance, the synthesis of N-9 substituted β-carbolines has been achieved by reacting β-carboline with reagents like 1,4-dibromobutane (B41627) to introduce an alkyl linker. analis.com.my This method first yields an intermediate with a bromoalkyl group at the N-9 position, which can then be used for further dimerization. analis.com.my Other research has demonstrated the introduction of more complex substituents, such as a 3-phenylpropyl group, at the N-9 position to enhance cytotoxic activities against tumor cell lines. nih.gov Similarly, the introduction of a benzyl group at this position has been explored in the synthesis of novel β-carboline derivatives. nih.gov These modifications highlight the versatility of the N-9 position for introducing a wide range of functional groups to modulate the compound's biological profile. nih.govnih.gov

Table 1: Examples of Functionalization at the N-9 Position of β-Carboline Derivatives

| Substituent | Reagents and Conditions | Purpose/Outcome | Reference |

|---|---|---|---|

| 4-Bromobutyl | 1,4-dibromobutane, NaH, DMF | Synthesis of an intermediate for bivalent derivatives | analis.com.my |

| 3-Phenylpropyl | 3-Phenylpropyl halide (inferred) | Potent cytotoxic agents | nih.gov |

| Benzyl | Benzyl halide (inferred) | Lead compounds for anti-tumor evaluation | nih.gov |

Palladium-Catalyzed Coupling Reactions for Ring System Modification (e.g., Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the carbocyclic A-ring or the pyridyl C-ring of the β-carboline system, allowing for the introduction of diverse substituents that are not accessible through classical methods. The Sonogashira and Stille reactions are particularly prominent in this context. nih.gov

These reactions typically start from a halogenated β-carboline precursor, most commonly an iodo- or bromo-substituted derivative. For example, 6-iodo-β-carboline-3-carboxylate-t-butyl ester serves as a key intermediate for such modifications. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of β-carbolines, a 6-iodo derivative can be coupled with various terminal alkynes to produce 6-alkynyl-β-carbolines. nih.gov These reactions are generally run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The introduction of an acetylenyl group at the C-6 position has been shown to be a viable strategy for developing ligands with selectivity for specific receptor subtypes. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. It offers another route to introduce carbon-based substituents onto the β-carboline ring. nih.govljmu.ac.uk Similar to the Sonogashira reaction, a 6-iodo-β-carboline can be reacted with various organotin reagents to yield 6-substituted derivatives. nih.gov

These coupling reactions have been instrumental in creating libraries of 3,6-disubstituted β-carbolines, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov

Table 2: Palladium-Catalyzed Modifications of the β-Carboline Ring System

| Reaction Type | Starting Material | Coupling Partner | Resulting Product | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 6-Iodo-β-carboline-3-carboxylate-t-butyl ester | Terminal Alkynes (e.g., trimethylsilylacetylene) | 6-Alkynyl-β-carboline derivatives | nih.gov |

| Stille Coupling | 6-Iodo-β-carboline-3-carboxylate-t-butyl ester | Organostannanes | 6-Aryl/Alkyl-β-carboline derivatives | nih.gov |

Design and Synthesis of Bivalent this compound Derivatives

The concept of multivalency, where multiple ligand molecules are linked together, has been applied to the design of β-carboline derivatives to enhance their biological activity. nih.gov Bivalent ligands, or dimers, consist of two β-carboline units connected by a linker. The nature, length, and attachment points of the linker are critical design elements.

Several synthetic strategies have been developed to create these dimeric structures:

Reductive Amination: One approach involves the reductive amination of a formyl-β-carboline with a diamine linker. This method yields symmetric dimers where the two β-carboline units are connected via the linker. nih.gov

N-9 Alkylation: A common and straightforward method involves linking two β-carboline molecules at their respective N-9 positions. This is typically achieved by reacting two equivalents of the β-carboline with one equivalent of a dihaloalkane linker (e.g., 1,4-dibromobutane) in the presence of a base like NaH. analis.com.my This strategy has been used to create homodimers with varying alkyl spacer lengths. nih.govresearchgate.net

Palladium-Catalyzed Homocoupling: Bivalent ligands can also be synthesized through palladium-catalyzed homocoupling of a functionalized monomer. For example, a 6-substituted β-carboline derivative can undergo homocoupling to create a dimer linked at the C-6 position. nih.gov

Amide Bond Formation: More complex bivalent structures can be assembled using amide bond formation. For example, two units of 1-methyl-9H-β-carboline-3-carboxylic acid have been conjugated to a tris(2-aminoethyl)amine (B1216632) core, which also incorporates a biotin (B1667282) moiety for targeted delivery. nih.gov

These synthetic efforts have produced a range of dimeric β-carbolines that often exhibit significantly more potent biological activity compared to their monomeric counterparts, underscoring the value of multivalency in ligand design. nih.govfrontiersin.org

Table 3: Synthetic Approaches to Bivalent β-Carboline Derivatives

| Synthetic Method | Linker Type | Linkage Points | Example | Reference |

|---|---|---|---|---|

| Reductive Amination | Diamines | C-1 of each β-carboline unit | Bis-β-carbolines based on neokauluamine structure | nih.gov |

| N-9 Alkylation | Dihaloalkanes (e.g., 1,4-dibromobutane) | N-9 of each β-carboline unit | Symmetrical β-carboline homodimers | analis.com.my |

| Palladium-Catalyzed Homocoupling | Direct C-C bond | C-6 of each β-carboline unit | Bivalent ligands of βCCt | nih.gov |

| Amide Bond Formation | Tris(2-aminoethyl)amine | C-3 of each β-carboline unit | Biotinylated bivalent carboline derivatives | nih.gov |

Molecular Pharmacology and Receptor Interaction Mechanisms of Ethyl Beta Carboline 3 Carboxylate

Interaction with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

The primary mechanism of action for ethyl beta-carboline-3-carboxylate involves its interaction with the GABAA receptor, a ligand-gated ion channel that is the main inhibitory neurotransmitter receptor in the central nervous system. uaeu.ac.aewikipedia.org

Modulatory Activity at the Benzodiazepine (B76468) Binding Site

This compound exerts its effects by binding to the benzodiazepine (BZD) site on the GABAA receptor, a site distinct from the GABA binding site. This interaction allosterically modulates the receptor's function. nih.gov

Unlike benzodiazepines, which are positive allosteric modulators (agonists) that enhance the effect of GABA, this compound is classified as an inverse agonist. nih.govnih.gov This means that it binds to the benzodiazepine receptor and induces a conformational change that reduces the flow of chloride ions through the GABAA receptor channel, thereby decreasing the inhibitory effect of GABA. This action is opposite to that of benzodiazepine agonists. The proconvulsant effects observed with β-CCE are thought to be mediated by a decrease in the total number of GABA binding sites, which is a consequence of its interaction with the benzodiazepine receptor. nih.gov Some research, however, has also characterized it as a partial inverse agonist. nih.gov

This compound can act as an antagonist to benzodiazepine agonists. medchemexpress.com For instance, it has been shown to inhibit the increase in cerebellar cGMP levels that are upregulated by diazepam. medchemexpress.com When administered to animals chronically treated with diazepam, β-CCE produced a more prolonged elevation of plasma corticosterone, suggesting a dual agonist/antagonist effect. nih.gov

Studies have demonstrated that this compound has a high affinity for brain benzodiazepine receptors, in some cases higher than that of diazepam itself. nih.gov It can completely displace radiolabeled ligands like [3H]diazepam and [3H]flunitrazepam from their specific binding sites on cerebral receptors. pnas.orgpnas.org The concentration of this compound required to cause 50% inhibition (IC50) of specific [3H]diazepam binding is in the low nanomolar range, comparable to potent benzodiazepines like lorazepam. pnas.org Interestingly, displacement studies have revealed regional variations. The dose of β-CCE needed to inhibit 50% of [3H]diazepam binding in the cerebellum is significantly lower than that required in the cortex, hippocampus, or striatum. nih.gov Conversely, when diazepam is used to displace [3H]β-CCE, a much higher dose is needed for 50% inhibition in the cerebellum compared to other brain regions. nih.gov This suggests the existence of different receptor subtypes with varying affinities for benzodiazepines and β-carbolines. nih.gov

Table 1: Competitive Displacement of Radioligands by this compound

| Radioligand | Displacing Ligand | Brain Region | Effect |

|---|---|---|---|

| [3H]diazepam | This compound | Cerebellum | Lower dose required for 50% inhibition compared to other regions. |

| [3H]diazepam | This compound | Cortex, Hippocampus, Striatum | Higher dose required for 50% inhibition compared to cerebellum. |

Allosteric Modulation of GABAA Receptor Function

This compound is an allosteric modulator of the GABAA receptor, meaning it binds to a site on the receptor protein that is different from the primary (orthosteric) binding site for the neurotransmitter GABA. nih.govwikipedia.org This binding event influences the receptor's response to GABA. As a negative allosteric modulator, β-CCE reduces the efficacy of GABA, leading to a decrease in the inhibitory chloride current. nih.gov The presence of the γ2 subunit in the GABAA receptor complex appears to be necessary for the inhibitory effects of β-carbolines like DMCM, a related compound. nih.gov

Subtype-Specific Receptor Selectivity and Differential Interactions

Research indicates that this compound and its analogs can exhibit selectivity for different subtypes of the GABAA receptor. The differential binding affinities observed in various brain regions, such as the cerebellum and hippocampus, strongly suggest that benzodiazepine receptors are not a single, uniform population. nih.gov For example, the β-carboline-3-carboxylate-t-butyl ester (β-CCt) shows binding selectivity for α1-containing GABAA receptor subtypes. nih.gov The development of β-carboline ligands with preferential binding to specific α subtypes, such as the α1 subtype, is an active area of research. nih.gov

Regional Specificity in Brain Benzodiazepine Receptor Binding (e.g., Cerebellum vs. Hippocampus)

Ethyl β-carboline-3-carboxylate demonstrates a remarkable ability to differentiate between benzodiazepine (BZ) receptor sites in various brain regions, most notably the cerebellum and the hippocampus. nih.gov This regional specificity suggests that benzodiazepine receptors are not a homogenous population throughout the brain. nih.gov

Research using radiolabeled ligands has revealed differences in the binding properties of β-CCE in these areas. For instance, studies on rat brain membranes have shown that while the cerebellum appears to have a single type of recognition site for β-carboline derivatives, the hippocampus presents with two distinct sites. nih.gov This heterogeneity is not observed with traditional benzodiazepines like diazepam. nih.gov

Chronic administration of β-CCE has been shown to induce an increase in the total number of [3H]-diazepam binding sites in the cerebral cortex, cerebellum, and hippocampus of rats. However, the magnitude of this increase varies between regions, with the cerebral cortex showing a 63% increase, the cerebellum a 51% increase, and the hippocampus a 38% increase. frontiersin.org This differential upregulation further underscores the region-specific interaction of β-CCE with the GABA-A receptor complex. frontiersin.org

Table 1: Regional Brain Receptor Binding of this compound

| Brain Region | Key Findings | Reference |

|---|---|---|

| Cerebellum | Appears to possess a single recognition site for β-carboline derivatives. | nih.gov |

| Chronic β-CCE administration leads to a 51% increase in [3H]-diazepam binding sites. | frontiersin.org | |

| Hippocampus | Exhibits two distinct recognition sites for β-carboline derivatives. | nih.gov |

| Chronic β-CCE administration results in a 38% increase in [3H]-diazepam binding sites. | frontiersin.org | |

| β-CCE clearly distinguishes between benzodiazepine receptors in the cerebellum and hippocampus. | nih.gov |

Ligand-Receptor Coupling and Functional Outcomes

Ethyl β-carboline-3-carboxylate is classified as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. scilit.com Unlike benzodiazepine agonists which enhance the effect of GABA, an inverse agonist binds to the same site but elicits the opposite pharmacological effect. This interaction with the GABA-A receptor leads to distinct functional outcomes.

Functionally, β-CCE has been demonstrated to lower the seizure threshold in rats and to antagonize the sedative effects of benzodiazepines like flurazepam. nih.govnih.gov These actions are consistent with its role as an inverse agonist, as they are contrary to the anticonvulsant and sedative properties of benzodiazepine agonists. nih.gov The antagonistic effects of β-CCE on diazepam's activity have also been documented. scilit.com

Furthermore, in discriminative stimulus studies, the effects of a high dose of β-CCE in rats were found to be consistent with its partial inverse agonist effects at benzodiazepine receptors. nih.gov The partial nature of its agonism means it has a lower efficacy in producing the maximal effect compared to a full inverse agonist. nih.gov

Broader Neurotransmitter System Modulation

Beyond its primary action on the GABAergic system, this compound also modulates other key neurotransmitter systems. A significant finding is its effect on the dopaminergic system. In vivo microdialysis studies in freely moving rats have shown that β-CCE dose-dependently increases the extracellular concentrations of dopamine (B1211576) in the nucleus accumbens. nih.gov This effect is opposite to that of the benzodiazepine agonist midazolam, which decreases dopamine levels in the same brain region. nih.gov The effects of both compounds on dopamine release are preventable by the benzodiazepine antagonist flumazenil, indicating that this modulation is mediated through the benzodiazepine binding site on the GABA-A receptor complex. nih.gov

While direct studies on the effects of β-CCE on the serotonergic and cholinergic systems are less detailed, the broader class of β-carbolines, such as FG-7142, are known to interact with serotonergic, dopaminergic, cholinergic, and noradrenergic systems. nih.gov This suggests that β-CCE may also have a wider sphere of influence on neurotransmission than just the GABA and dopamine systems.

Table 2: Modulation of Neurotransmitter Systems by this compound

| Neurotransmitter System | Effect of β-CCE | Experimental Model | Reference |

|---|---|---|---|

| GABA | Acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. | Rat studies | scilit.com |

| Dopamine | Increases extracellular concentrations in the nucleus accumbens. | In vivo microdialysis in rats | nih.gov |

Intracellular Signaling Pathways Mediated by this compound

The interaction of this compound with its target receptors can trigger downstream intracellular signaling cascades. One of the well-documented pathways is the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmedchemexpress.com

In a study on cervical cancer cells, β-CCE was found to induce apoptosis by increasing the levels of intracellular reactive oxygen species (ROS). nih.govmedchemexpress.com This elevation in ROS, in turn, activates the p38/MAPK signaling pathway, leading to programmed cell death. nih.govmedchemexpress.com The study demonstrated that pretreatment with a p38 inhibitor significantly reduced β-CCE-induced apoptosis. nih.govmedchemexpress.com This highlights a direct link between β-CCE and the activation of this specific intracellular signaling cascade. While this research was conducted in a cancer cell line, it provides a clear example of the intracellular mechanisms that can be mediated by this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Ester Moiety Modifications on Receptor Affinity and Biological Response

Research has shown that the C-3 position is a prime site for introducing different functional groups to modulate biological activity. nih.gov While the ethyl ester of β-carboline-3-carboxylate is a well-known ligand for the benzodiazepine (B76468) receptor, alterations to this group lead to a wide spectrum of pharmacological effects. For instance, studies on related β-carboline derivatives for antimalarial activity revealed that the presence of a carbonyl group at C-3 was essential for activity. nih.gov However, converting the ester to a carboxylic acid or certain amide derivatives (such as butyl, methyl, and 2-hydroxyethyl amides) resulted in inactive compounds, highlighting the specific requirements of the C-3 substituent for this particular biological target. nih.gov

Impact of Substituents on the Pyrido[3,4-b]indole Ring System

Substitutions at various positions on the core pyrido[3,4-b]indole ring system profoundly affect the molecule's pharmacological properties. The C-1, C-3, C-4, and N-9 positions are particularly important for modulating activity.

Systematic modifications at these key positions have yielded significant insights into the SAR of β-carbolines.

Position C-1: This position is highly sensitive to substitution. The introduction of aryl groups at C-1 is a common strategy to enhance biological activity. mdpi.com SAR studies indicate that the electronic properties of these aryl substituents are critical; electron-donating groups (e.g., methoxy, methyl) on the C-1 aryl ring are often more favorable for anticancer and HDAC1 inhibitory activity than electron-withdrawing groups (e.g., nitro). crimsonpublishers.com For antimalarial activity, a 3',4'-substituted phenyl ring at the C-1 position demonstrated the highest potency. nih.gov In contrast, replacing the C-1 aromatic ring with an n-octyl hydrocarbon chain or other heterocyclic rings like pyridine (B92270) or thiophene (B33073) was found to diminish activity. nih.gov

Position C-3: As discussed previously, the ester group at C-3 is pivotal. While its presence is often crucial, its replacement with other groups, such as trans-cinnamide linkers, has led to potent topoisomerase-I inhibitors with significant cytotoxic activity. crimsonpublishers.com The nature of the substituent here can differentiate between agonistic, antagonistic, and inverse agonistic activities at the benzodiazepine receptor.

Position C-4: The influence of substituents at the C-4 position is less extensively documented in the reviewed literature compared to other positions. However, its proximity to the pyridine nitrogen and the C-3 position suggests that steric and electronic modifications here could modulate the binding orientation and affinity of the molecule.

Position N-9: The indole (B1671886) nitrogen at position 9 is another key site for modification. N-alkylation can influence both the physicochemical properties and the biological activity of the molecule. For example, the introduction of an ethyl group at N-9 was found to decrease fluorescence intensity compared to the unsubstituted analog. beilstein-journals.org In synthetic chemistry, an N-ethyl derivative showed greater reactivity in certain C-C bond-forming reactions. nih.gov DFT calculations have shown that substituting the N-9 position with alkyl groups (-H < -CH3 < -C2H5) systematically decreases the molecule's energy gap, suggesting an increase in reactivity. dergipark.org.tr Furthermore, attaching bulky groups like benzyl (B1604629) chlorides at the N-9 position has been a strategy in the design of novel anticancer agents. mdpi.com

| Position | Substituent Type | Effect on Biological Activity | Example Activity |

|---|---|---|---|

| C-1 | Aryl Groups (e.g., Phenyl) | Generally enhances activity. Electron-donating groups on the aryl ring are often favorable. | Anticancer, Antimalarial nih.govcrimsonpublishers.com |

| C-1 | Alkyl Chains (e.g., n-octyl) | Diminishes activity compared to aryl groups. | Antimalarial nih.gov |

| C-3 | Ester/Carbonyl | Often essential for activity. | Benzodiazepine Receptor Binding, Antimalarial nih.gov |

| C-3 | Carboxylic Acid / Simple Amides | Can render the molecule inactive for certain targets. | Antimalarial nih.gov |

| N-9 | Alkyl Groups (e.g., Ethyl, Benzyl) | Modulates reactivity and electronic properties; used to design targeted agents. | Anticancer mdpi.comdergipark.org.tr |

The degree of saturation in the C-ring (the pyridine ring) of the carboline nucleus is a critical factor influencing biological activity. The three main forms are the fully aromatic β-carboline, the 3,4-dihydro-β-carboline (DHβC), and the 1,2,3,4-tetrahydro-β-carboline (THβC).

SAR studies have shown that the level of unsaturation directly impacts potency. For example, in the development of antimalarial agents, the aromatization of a THβC ring to the fully aromatic β-carboline system led to a decrease in potency. nih.gov This suggests that the more flexible, three-dimensional structure of the THβC scaffold was preferable for interacting with the specific biological target in that context. Conversely, for activities such as DNA intercalation, the planar structure of the fully aromatic β-carboline ring system is considered essential. nih.govmdpi.com The transition from a flexible THβC to a rigid, planar β-carboline alters the molecule's geometry, which in turn dictates the types of receptors or enzymes it can effectively bind to.

QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties, such as hydrophobicity and electronic parameters. These properties govern drug transport, receptor recognition, and binding affinity. nih.gov

Electronic Parameters: The electronic nature of the β-carboline molecule dictates its reactivity and its ability to form key interactions (e.g., hydrogen bonds, π-π stacking) with a receptor. Quantum chemical descriptors are often used in QSAR models to quantify these properties. researchgate.net

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. researchgate.net QSAR studies have shown an inverse relationship between this stability index and biological activity for β-carbolines. researchgate.net

Hammett Constants: These are used to quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring, which influences binding interactions.

Conformational Requirements for Ligand-Receptor Binding

The three-dimensional shape (conformation) of a ligand is paramount for its ability to bind to a receptor's active site with high affinity and specificity. The β-carboline scaffold's rigid and planar nature is a key feature that influences its binding properties. nih.gov

This planarity allows β-carboline derivatives to function as DNA intercalators, a mechanism underlying the anticancer activity of many such compounds. mdpi.com For binding to protein targets, such as the benzodiazepine receptor, the specific orientation of substituents, particularly at the C-1 and C-3 positions, dictates how the molecule fits into the binding pocket. Molecular modeling studies show that the indole portion of the molecule often engages in hydrophobic interactions, while functional groups like the C-3 ester can form specific hydrogen bonds with amino acid residues in the active site. researchgate.net The conformation of flexible side chains, such as a benzyl group at the N-9 position, is also critical for achieving an optimal fit within the receptor. mdpi.com A successful ligand-receptor interaction often involves a "flexible fit," where both the ligand and the receptor may undergo slight conformational changes to maximize binding energy. nih.gov

Computational and Predictive Modeling in Ethyl beta-carboline-3-carboxylate Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of new drug candidates. nih.gov For β-carboline derivatives, several computational approaches are widely used.

Quantitative Structure-Activity Relationship (QSAR): As described earlier, QSAR models establish a mathematical relationship between the chemical structure and biological activity. mdpi.comresearchgate.net By identifying key molecular descriptors that contribute positively or negatively to activity, these models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For β-carboline derivatives, docking studies have been used to investigate interactions with targets like cyclin-dependent kinases (CDKs) and HIV protease. mdpi.commdpi.comresearchgate.net These simulations provide valuable insights into the specific amino acid residues involved in binding and help explain the observed SAR. For example, docking results can confirm why a particular substituent enhances or diminishes activity by showing how it affects the fit within the active site. mdpi.com

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. This method is used to generate predictive models that can guide the design of new analogs with improved binding affinity. acs.org

These computational tools enable researchers to screen virtual libraries of β-carboline derivatives, analyze their potential interactions with biological targets, and refine their structures to enhance desired activities, accelerating the discovery of new therapeutic agents. mdpi.com

Preclinical Research Methodologies and Translational Investigations of Ethyl Beta Carboline 3 Carboxylate

In Vitro Experimental Models for Mechanistic Elucidation

Mammalian Cell Culture Systems (e.g., SiHa, Hela, HepG2 cells)

Mammalian cell culture systems have been instrumental in dissecting the cellular and molecular effects of Ethyl β-carboline-3-carboxylate, particularly its anti-cancer properties. Studies have employed various cell lines to investigate its cytotoxicity and apoptotic potential.

In the human cervical cancer cell line SiHa , β-CCE has been shown to reduce cell viability and induce apoptosis in a manner that is dependent on both concentration and time. nih.goviiarjournals.org This effect is not limited to cervical cancer cells. In the human hepatoma cell line HepG2 , β-CCE also induces apoptosis. nih.gov Research comparing the effects of β-CCE on different cervical cancer cell lines revealed a cell-type-specific response. For instance, treatment with β-CCE led to a significant suppression of Peroxiredoxin 5 (PRDX5) protein levels in SiHa cells, while HeLa cells did not exhibit this change, highlighting the differential regulatory mechanisms that may be present in various cancer cell lineages. nih.gov

| Cell Line | Cancer Type | Key Findings with Ethyl beta-carboline-3-carboxylate |

| SiHa | Cervical Cancer | Induces apoptosis in a concentration- and time-dependent manner. nih.gov Suppresses Peroxiredoxin 5 (PRDX5) protein levels. nih.gov |

| HeLa | Cervical Cancer | Maintained stable PRDX5 expression following treatment, showing a differential response compared to SiHa cells. nih.gov |

| HepG2 | Liver Cancer | Induces apoptosis. nih.gov |

Receptor Binding Assays and Radioligand Displacement Studies

Receptor binding assays have been crucial in identifying the molecular targets of Ethyl β-carboline-3-carboxylate. These studies have demonstrated that β-CCE possesses a high affinity for benzodiazepine (B76468) receptors in the brain. nih.gov Its affinity is comparable to that of potent benzodiazepines such as clonazepam and lorazepam. ox.ac.ukpnas.org

Radioligand displacement studies have further clarified this interaction. It has been shown that β-CCE can completely displace [3H]diazepam from its specific binding sites on cerebral receptors. pnas.org The nature of this interaction is described as a "mixed type" of competitive inhibition, which suggests the presence of negative cooperativity. pnas.org This indicates that the binding of β-CCE to one receptor site may influence the binding of other ligands to adjacent sites. Interestingly, β-CCE demonstrates a differential interaction with benzodiazepine receptors in different brain regions, distinguishing between receptors in the cerebellum and the hippocampus. nih.gov

Biochemical Assays for Apoptosis, Oxidative Stress, and Signaling Pathways (e.g., MTT, Western Blot, Flow Cytometry, LDH, T-AOC, SOD, MDA assays)

A variety of biochemical assays have been employed to unravel the mechanisms underlying the biological effects of Ethyl β-carboline-3-carboxylate, particularly in the context of cancer cell apoptosis. nih.govnih.gov

The MTT assay has been used to assess cell viability, demonstrating that β-CCE reduces the viability of SiHa cervical cancer cells. nih.gov To confirm the induction of apoptosis, flow cytometry has been utilized. nih.gov The release of lactate (B86563) dehydrogenase (LDH ), an indicator of cell damage, was found to be significantly increased in SiHa cells treated with β-CCE. nih.gov

Investigations into the role of oxidative stress have involved measuring levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes. Treatment with β-CCE was found to significantly increase both cytoplasmic and mitochondrial ROS levels. nih.gov This disturbance in oxidative homeostasis was further evidenced by changes in total antioxidant capacity (T-AOC ), superoxide (B77818) dismutase (SOD ) activity, and malondialdehyde (MDA ) production. nih.gov

To identify the signaling pathways involved, Western blot analysis has been employed. These studies have revealed that β-CCE may activate the p38/MAPK signaling pathway. nih.gov The involvement of this pathway was confirmed by the observation that pre-treatment with a p38 inhibitor significantly reduced β-CCE-induced apoptosis in SiHa cells. nih.gov

| Assay Type | Purpose | Key Findings with this compound in SiHa Cells |

| MTT Assay | Measures cell viability | Reduced cell viability. nih.gov |

| Flow Cytometry | Detects and quantifies apoptosis | Confirmed induction of apoptosis. nih.gov |

| LDH Assay | Measures lactate dehydrogenase release (cell damage) | Significantly increased LDH release. nih.gov |

| ROS Detection | Measures reactive oxygen species levels | Increased cytoplasmic and mitochondrial ROS. nih.gov |

| T-AOC, SOD, MDA Assays | Assess oxidative stress markers | Disturbed oxidation homeostasis. nih.gov |

| Western Blot | Analyzes protein expression in signaling pathways | Implicated the activation of the p38/MAPK signaling pathway. nih.gov |

Electrophysiological Studies in Neuronal and Glial Cell Populations

Electrophysiological studies have provided insights into the effects of Ethyl β-carboline-3-carboxylate on neuronal activity. In studies using urethane-anesthetized rats, β-CCE was found to excite hippocampal pyramidal cells. nih.gov These neurons were otherwise inhibited by the iontophoretic application of gamma-aminobutyric acid (GABA) and benzodiazepines. nih.gov

The research demonstrated that while benzodiazepines typically facilitate the inhibitory action of GABA, β-CCE antagonizes the effects of both GABA and benzodiazepines. nih.gov This finding from electrophysiological recordings supports behavioral observations that suggest β-CCE acts as a benzodiazepine receptor antagonist. nih.gov Further research has shown that β-CCE can potentiate the GABA receptor response in oligodendrocytes, which are a type of glial cell, without affecting the neuronal receptor. nih.gov

In Vivo Animal Models for Pharmacological and Behavioral Assessment

Rodent Behavioral Pharmacology Paradigms (e.g., Elevated Plus Maze, Passive Avoidance, Discriminative Stimulus Effects)

The in vivo pharmacological and behavioral effects of Ethyl β-carboline-3-carboxylate have been investigated using various rodent models. One key paradigm has been the discriminative stimulus effects test in rats. In these studies, animals are trained to distinguish between the effects of β-CCE and a saline control. The results from these experiments indicate that the stimulus effects of a high dose of β-CCE are consistent with its partial inverse agonist effects at benzodiazepine receptors. nih.gov However, the discriminative stimulus effects at a lower dose appear to be less specific. nih.gov

While direct studies of β-CCE in the elevated plus maze and passive avoidance tests are not extensively documented in the search results, the anxiogenic (anxiety-producing) properties of β-CCE have been observed in the social interaction test of anxiety . nih.gov Furthermore, the elevated plus maze is a commonly used paradigm to assess the anxiogenic and anxiolytic effects of compounds acting on the benzodiazepine receptor system. For instance, other β-carbolines have been shown to produce anxiogenic-like effects in this test. The passive avoidance paradigm is another behavioral test used to assess learning and memory, and it has been employed to study the effects of other β-carboline derivatives that interact with the benzodiazepine receptor.

Animal Models of Neurological and Psychiatric Conditions

This compound (β-CCE) has been investigated in a variety of animal models to elucidate its effects on the central nervous system, particularly in the context of neurological and psychiatric conditions. These studies have been instrumental in characterizing its pharmacological profile as a benzodiazepine receptor inverse agonist.

In rodent models of anxiety, β-CCE has demonstrated anxiogenic properties. For instance, in the social interaction test in rats, administration of β-CCE was found to induce anxiety-like behaviors nih.gov. This model assesses the social behavior of rodents, with a reduction in social interaction time being indicative of an anxiogenic response.

Furthermore, research in rat models has established that β-CCE can lower the seizure threshold, indicating a proconvulsant effect ox.ac.uk. This is in stark contrast to benzodiazepines, which are known for their anticonvulsant properties ox.ac.uk. These findings have been crucial in understanding the compound's interaction with the GABA-A receptor complex and its potential to modulate neuronal excitability.

Interestingly, studies in feline models have revealed hypnotic and sedative actions of β-CCE. In cats, administration of the compound was shown to increase deep slow-wave sleep and paradoxical sleep while decreasing wakefulness nih.gov. This effect is opposite to that of benzodiazepines in this species, further highlighting the complex and sometimes species-specific pharmacology of β-CCE nih.gov.

The table below summarizes the key findings from these animal model studies.

| Animal Model | Condition Investigated | Key Findings |

| Rat | Anxiety | Induced anxiogenic action in the social interaction test. nih.gov |

| Rat | Seizures | Lowered the seizure threshold, demonstrating a proconvulsant effect. ox.ac.uk |

| Cat | Sleep/Sedation | Exhibited hypnotic and sedative actions, increasing deep slow-wave and paradoxical sleep. nih.gov |

Demyelination Models and Myelin Content Analysis (e.g., DRICP model with dMRI, BGII staining, immunohistochemistry)

The potential of this compound to influence remyelination has been explored in preclinical models of demyelination. One such model is the demyelination of the rat inferior cerebellar peduncle (DRICP) model. In a study utilizing this model, β-CCE was investigated for its effects on myelin repair.

Diffusion magnetic resonance imaging (dMRI) was employed as a non-invasive technique to assess microstructural changes in the white matter. The study found that treatment with β-CCE led to improvements in dMRI parameters indicative of myelination.

Histological analysis using Black-Gold II (BGII) staining, a method for visualizing myelin, supported the dMRI findings by showing a recovery of myelin content in the lesioned area of β-CCE treated animals. Furthermore, immunohistochemistry was used to quantify glial cell populations. These analyses revealed that β-CCE treatment influenced the populations of oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes, which are the myelin-producing cells of the central nervous system.

The collective data from these methodologies suggest a potential promyelinating effect of this compound in this animal model of focal demyelination.

Cancer Xenograft Models and Tumor Efficacy Studies

The preclinical antitumor efficacy of this compound has been evaluated in cancer xenograft models. In a study utilizing a SiHa cell-derived xenograft mouse model of cervical cancer, β-CCE demonstrated significant tumor growth suppression nih.gov.

Following a defined treatment regimen, administration of β-CCE led to a substantial reduction in both tumor volume and weight compared to control groups nih.gov. This antitumor effect was observed without apparent systemic toxicity, suggesting a favorable therapeutic window in this preclinical model nih.gov.

In addition to its direct effects on tumor growth, the study also investigated the immunomodulatory properties of β-CCE. The results indicated that β-CCE treatment enhanced anti-tumor immune responses, as evidenced by elevated levels of immunological markers such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) nih.govnih.gov. This suggests a dual mechanism of action, involving both direct cytotoxicity to cancer cells and modulation of the host immune system to combat the tumor nih.govnih.gov.

The key findings from this cancer xenograft model are summarized in the table below.

| Xenograft Model | Cancer Type | Key Findings |

| SiHa cell-derived | Cervical Cancer | Significantly suppressed tumor growth (reduced volume and weight). nih.gov |

| SiHa cell-derived | Cervical Cancer | Enhanced anti-tumor immune responses (elevated IFN-γ and TNF-α). nih.govnih.gov |

| SiHa cell-derived | Cervical Cancer | No apparent systemic toxicity was observed. nih.gov |

Biomarker Identification and Prognostic Implications in Disease States

Recent preclinical research has begun to explore the identification of biomarkers associated with the therapeutic response to this compound, particularly in the context of cancer.

In a study on cervical cancer, peroxiredoxin 5 (PRDX5) has been identified as a potential biomarker for the therapeutic response to β-CCE nih.govnih.gov. The findings from this research suggest that the modulation of PRDX5 by β-CCE is linked to its anticancer effects nih.govnih.gov. This observation is significant as it could pave the way for patient stratification and personalized treatment approaches in the future. The differential modulation of PRDX5 in different cervical cancer cell lines (SiHa versus HeLa) in response to β-CCE treatment highlights the complexity of its mechanism of action and underscores the potential utility of PRDX5 as a predictive biomarker for treatment efficacy nih.gov.

While the prognostic implications of endogenous or exogenously administered β-CCE in various disease states are not yet well-established, the identification of PRDX5 as a potential biomarker of therapeutic response in cervical cancer is a crucial first step. Further research is warranted to validate this finding and to explore other potential biomarkers and the broader prognostic significance of β-CCE in a range of pathological conditions.

Future Directions and Addressing Research Gaps in Ethyl Beta Carboline 3 Carboxylate Studies

Identification of Novel Molecular Targets Beyond GABA-A Receptors

While the interaction of ethyl β-carboline-3-carboxylate with GABA-A receptors is well-documented, recent studies are uncovering a wider range of molecular targets, suggesting a more diverse mechanism of action.

A significant finding is the ability of β-CCE to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway. nih.govnih.goviiarjournals.org This discovery points to a potential role for β-CCE in oncology, independent of its effects on neurotransmitter receptors.

Furthermore, the broader family of β-carbolines has been shown to interact with various other cellular components. Research has demonstrated that certain β-carboline derivatives can bind to 5-HT2 serotonin (B10506) receptors, with binding affinity influenced by substitutions on the β-carboline ring and its degree of saturation. nih.govnih.gov Other studies have indicated that these compounds can intercalate into DNA, inhibit enzymes like topoisomerases and cyclin-dependent kinases (CDKs), and interact with monoamine oxidase (MAO) and imidazoline (B1206853) binding sites. jst.go.jpnih.govspandidos-publications.comresearchgate.netnih.govnih.gov Some novel β-carboline-based hydroxamate derivatives have been synthesized and shown to be potent histone deacetylase (HDAC) inhibitors, a key target in cancer therapy. nih.govnih.govrsc.org

These findings collectively suggest that the biological effects of ethyl β-carboline-3-carboxylate and its analogs are not limited to the GABAergic system. Future research should focus on elucidating the specific interactions and downstream effects related to these alternative targets to fully understand their therapeutic potential.

Development of Highly Selective and Potent Ethyl β-carboline-3-carboxylate Analogs with Improved Efficacy

The development of novel analogs of ethyl β-carboline-3-carboxylate with enhanced selectivity and potency is a critical area of ongoing research. By modifying the core β-carboline structure, scientists aim to create compounds with improved therapeutic profiles for specific conditions.

One area of focus has been the synthesis of 3,6-disubstituted β-carboline analogs to identify ligands with selectivity for the α1 subtype of the GABAA/benzodiazepine (B76468) receptor, which are being investigated for the treatment of alcohol abuse. nih.govnih.govrsc.org Synthetic strategies such as the Pictet-Spengler reaction, Sonogashira and Stille coupling, and palladium-catalyzed reactions are being employed to create a diverse library of these compounds. nih.govmdpi.com

Researchers are also developing β-carboline derivatives for other therapeutic applications. For instance, novel tetrahydro-β-carboline-based compounds are being explored as selective HDAC6 inhibitors for triple-negative breast cancer. rsc.org Additionally, a large number of new β-carboline-3-carboxamide derivatives have been synthesized and evaluated for their antimalarial activity, with structure-activity relationship (SAR) studies guiding the design of more potent agents. nih.govacs.orgacs.org The synthesis of tetrahydro-β-carbolines has also yielded compounds with promising antifungal properties.

These synthetic efforts, summarized in the table below, highlight the versatility of the β-carboline scaffold in developing targeted therapies.

| Analog Class | Therapeutic Target/Application | Key Findings |

| 3,6-disubstituted β-carbolines | GABAA α1 subtype / Alcohol Abuse | Analogs like βCCt and WYS8 show selectivity and reduce alcohol self-administration in preclinical models. nih.gov |

| Tetrahydro-β-carboline-based HDAC6 inhibitors | HDAC6 / Triple-negative breast cancer | Novel derivatives show potent and selective inhibition of HDAC6. rsc.org |

| β-carboline-3-carboxamides | Plasmodium falciparum / Malaria | SAR studies identified potent analogs with low cross-resistance, suggesting a novel mechanism of action. |

| Tetrahydro-β-carbolines | Plant Pathogenic Fungi | N-substituted derivatives exhibit significant antifungal activity. |

Exploration of Synergistic Effects in Combination Therapies

The potential for ethyl β-carboline-3-carboxylate and its analogs to work in concert with other therapeutic agents is a promising avenue of research that could lead to more effective treatment strategies.

An early indication of this potential is the observed interaction between β-CCE and diazepam. While β-CCE alone does not affect cerebellar cGMP levels, when administered with diazepam, it significantly counteracts the increase in cGMP induced by diazepam. medchemexpress.comnih.gov This suggests a modulatory role for β-CCE in the presence of other GABA-A receptor ligands.

More recently, in the context of cancer therapy, studies on cervical cancer cells have shown that the apoptotic effects of β-CCE can be influenced by other agents. The use of N-acetylcysteine (NAC), a ROS scavenger, was found to mitigate β-CCE-induced apoptosis, highlighting the role of oxidative stress in its mechanism. nih.govnih.gov Conversely, pre-treatment with a p38 inhibitor, SB203580, also reduced β-CCE-induced apoptosis, suggesting that combination therapies targeting different points in this pathway could be explored to either enhance efficacy or mitigate side effects. nih.gov

These findings underscore the importance of investigating β-CCE in combination with other drugs. Future studies should systematically explore synergistic or additive effects with existing chemotherapeutics, targeted therapies, and immunotherapies to unlock new treatment paradigms.

Advanced Methodologies for Comprehensive Efficacy and Safety Profiling

To fully characterize the therapeutic potential of ethyl β-carboline-3-carboxylate and its derivatives, researchers are employing a range of advanced methodologies for comprehensive efficacy and safety profiling.

In the development of antimalarial β-carboline analogs, sophisticated techniques such as ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and in vitro barcoded cross-resistance profiling are being utilized. These methods provide crucial data on the drug-like properties of new compounds and can indicate whether they act via a novel mechanism of action, a key factor in overcoming drug resistance.

For investigating the anticancer effects of β-CCE, a suite of modern molecular and cellular biology assays are being applied. These include:

MTT assay to assess cell viability. nih.gov

Western blot to analyze protein expression levels in signaling pathways like the p38/MAPK pathway. nih.gov

Flow cytometry to quantify apoptosis and reactive oxygen species (ROS). nih.gov

LDH release, T-AOC, SOD, and MDA assays to measure cytotoxicity and oxidative stress parameters. nih.gov

Furthermore, to understand the specific interactions with receptor subtypes, radioligand binding assays are essential. nih.gov In behavioral pharmacology, drug discrimination studies in animal models help to delineate the subjective effects of these compounds and their underlying receptor mechanisms. nih.gov These advanced methodologies are critical for building a detailed and nuanced understanding of the pharmacological profile of β-carboline derivatives.

Potential for Clinical Translation and Therapeutic Applications in Diverse Disease Areas

The expanding body of research on ethyl β-carboline-3-carboxylate and its analogs points to a wide array of potential clinical applications, extending far beyond its initial characterization as a benzodiazepine receptor ligand.

The most recent and perhaps most compelling new application is in oncology . Studies have demonstrated that β-CCE can induce apoptosis in cervical cancer cells, suggesting its potential as an anti-tumor agent. nih.goviiarjournals.org The development of β-carboline-based HDAC inhibitors further strengthens this potential, with promising activity against triple-negative breast cancer. rsc.org

Another significant area is in the treatment of substance use disorders , particularly alcohol abuse. Analogs of β-CCE have been specifically designed to target GABAA receptor subtypes implicated in alcohol dependence and have shown efficacy in reducing alcohol self-administration in preclinical models. nih.govnih.gov

The development of β-carboline derivatives as anti-infective agents is also a burgeoning field. Potent antimalarial activity has been observed with β-carboline-3-carboxamide derivatives, offering hope for new treatments against resistant strains of Plasmodium falciparum. mdpi.comasm.org Additionally, certain synthetic tetrahydro-β-carbolines have demonstrated significant antifungal properties.

The broader class of β-carboline alkaloids has been associated with a wide spectrum of pharmacological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antiviral, and antiparasitic effects, indicating a vast and still largely untapped therapeutic potential.

Investigation of Endogenous Pathways and Physiological Roles of Beta-Carbolines

The discovery that ethyl β-carboline-3-carboxylate can be isolated from human urine and brain has spurred investigation into the endogenous pathways and physiological roles of β-carbolines. nih.govncats.io It is hypothesized that β-CCE may be related to an endogenous ligand for the benzodiazepine receptor, playing a role in modulating anxiety and other neurological processes.

Research has shown that β-carbolines can be formed endogenously from L-tryptophan through reactions with aldehydes or α-dicarbonyl compounds. acs.orgresearchgate.netresearchgate.net This process, known as the Pictet-Spengler reaction, can lead to the formation of tetrahydro-β-carbolines, which can then be oxidized to aromatic β-carbolines like norharman and harman (B1672943) by enzymes such as heme peroxidases. researchgate.netnih.gov The formation of β-carbolines from tryptophan and α-dicarbonyls, which are generated during food processing and also in vivo, suggests they could be a novel class of advanced glycation end products (AGEs). nih.gov

The presence of these compounds in biological fluids and tissues, and their ability to interact with multiple receptor systems and enzymes like monoamine oxidase, suggests they may have a significant role in neurophysiology and pathology. nih.gov Some β-carbolines may even be bioactivated through N-methylation to form endogenous neurotoxins. nih.gov Further investigation into these endogenous pathways is crucial for understanding the physiological and pathophysiological significance of β-carbolines and for identifying potential new therapeutic targets related to their metabolism and function.

Q & A

Q. What is the molecular mechanism of β-CCE's interaction with GABA_A receptors?

β-CCE acts as a high-affinity inverse agonist at benzodiazepine (BZD) binding sites on GABA_A receptors. It competitively displaces diazepam and reduces chloride ion channel opening, leading to anxiogenic effects and modulation of GABAergic transmission. This interaction is critical for its effects on memory consolidation and anxiety .

Q. Which experimental models are standard for assessing β-CCE's cognitive effects?

Key paradigms include:

- T-maze spontaneous alternation : Measures working memory in rodents by evaluating their ability to alternate arms between trials .

- Plus-maze tests : Quantify anxiety-like behavior (e.g., time spent in open vs. closed arms) .

- Chronic ethanol exposure protocols : Mimic alcohol-induced memory deficits, with β-CCE administered post-withdrawal to assess recovery .

Q. How does β-CCE influence basal cerebellar cyclic GMP levels?

β-CCE increases cerebellar cyclic GMP concentrations in rats, contrasting with diazepam's suppressive effects. This modulation is reversed by Ro 15-1788 (flumazenil), confirming BZD receptor dependence .

Advanced Research Questions

Q. How does β-CCE reverse working memory deficits in ethanol-exposed rodents?

At 0.5 mg/kg (subcutaneous), β-CCE restores spatial memory in ethanol-treated mice by enhancing 2-deoxyglucose (2-DG) metabolic activity in mammillary bodies (MB) and cingulate cortex. These regions are critical for retrieval processes impaired by chronic ethanol .

Q. Why does β-CCE require higher doses (1.0 mg/kg) to improve MB-lesion-induced memory deficits compared to ethanol models?

MB lesions reduce receptor density in the mammillary-thalamic-cingulate pathway, necessitating higher β-CCE doses to achieve comparable memory enhancement. This suggests partial MB-dependence in β-CCE's mechanism .

Q. How can contradictory data on β-CCE's anxiogenic effects and memory enhancement be reconciled?

While β-CCE increases anxiety at memory-enhancing doses (0.5–1.0 mg/kg), studies using lower doses (e.g., 0.1 mg/kg) or localized MB infusions show dissociable effects. This implies separable neural circuits for anxiety and memory .

Q. What role does the mammillary body play in β-CCE's effects?

MB neurons express high BZD receptor density and mediate β-CCE's memory enhancement. Chronic ethanol or MB lesions reduce MB metabolic activity, which β-CCE reverses via GABA_A receptor modulation .

Methodological and Data Analysis Questions

Q. How should researchers design dose-response studies for β-CCE in memory-impaired models?

- Use three-dose protocols (e.g., 0.1, 0.5, 1.0 mg/kg) to capture non-linear effects.

- Include trial-block analyses (e.g., 4-trial blocks in T-mazes) to detect time-dependent improvements .

- Control for anxiety confounders using ethological measures (e.g., grooming, defecation) .

Q. What techniques validate β-CCE's receptor-specific effects in vivo?

Q. How do chronic ethanol exposure and MB lesions differentially affect β-CCE's pharmacokinetics?

Chronic ethanol upregulates BZD receptor sensitivity in MB, enhancing β-CCE's efficacy at lower doses. MB lesions reduce receptor availability, requiring dose adjustments to compensate for neuronal loss .

Contradictions and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.